1-(2-chloro-3-ethoxyphenyl)Piperazine
Description
1-(2-Chloro-3-ethoxyphenyl)piperazine is a substituted piperazine derivative featuring a phenyl ring with 2-chloro and 3-ethoxy substituents. Piperazine derivatives are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as serotonin receptors, dopamine transporters, and enzymes involved in cancer or bacterial proliferation .
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-(2-chloro-3-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C12H17ClN2O/c1-2-16-11-5-3-4-10(12(11)13)15-8-6-14-7-9-15/h3-5,14H,2,6-9H2,1H3 |
InChI Key |
FEOQTTMZIFCPCX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1Cl)N2CCNCC2 |
Canonical SMILES |
CCOC1=CC=CC(=C1Cl)N2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and pharmacological profiles of 1-(2-chloro-3-ethoxyphenyl)piperazine can be inferred through comparisons with structurally similar compounds:
Substitution Patterns and Receptor Affinity
- Substituent Position: The 2-chloro group in the target compound contrasts with the 3-chloro in mCPP, which is critical for 5-HT2C selectivity .
- Functional Groups : The ethoxy group (bulkier than methoxy) could reduce antibacterial activity compared to 1-(2-methoxyphenyl)piperazine, as bulky substituents often hinder target binding .
Cytotoxicity and Antibacterial Activity
- Cancer Cell Cytotoxicity : Derivatives like 1-(4-chlorobenzhydryl)piperazine exhibit IC50 values of 2–10 µM against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer lines . The ethoxy group in the target compound may enhance stability but reduce potency due to steric effects.
- Antibacterial Effects : 1-(2-methoxyphenyl)piperazine derivatives show activity against Gram-positive bacteria (e.g., S. aureus), while chloro substituents (e.g., 1-(3-chlorophenyl)piperazine) are less effective .
Psychoactive and Neurotransmitter Effects
- Serotonin Receptor Modulation : TFMPP and mCPP bind to 5-HT1A/1B receptors, but their effects diverge due to trifluoromethyl (TFMPP) vs. chloro (mCPP) groups. TFMPP is more selective for 5-HT1B, while mCPP prefers 5-HT2C .
- Dopamine Transporter Interaction : Piperazines like 1-(2-diphenylmethoxy)ethyl-4-(3-phenylpropyl)piperazine bind to dopamine transporters, suggesting the target compound may share this activity if the ethoxy group permits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
